4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Description
4-(Dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the para position of the benzoyl ring and a 4-fluoro-substituted benzothiazole moiety as the amine substituent. The fluorine atom at the 4-position of the benzothiazole ring enhances metabolic stability and bioavailability, while the dimethylsulfamoyl group contributes to electronic and steric effects that influence binding interactions with biological targets .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c1-20(2)25(22,23)11-8-6-10(7-9-11)15(21)19-16-18-14-12(17)4-3-5-13(14)24-16/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXBHDJXUFHIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzothiazole moiety and a dimethylsulfamoyl group, which may enhance its pharmacological properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H26ClFN4O4S2
- Molecular Weight : 529.04 g/mol
- CAS Number : 1215549-30-6
The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound may inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cells. The mechanism appears to involve:
- Inhibition of Cell Proliferation : The MTT assay demonstrated significant inhibition of cell growth at micromolar concentrations.
- Induction of Apoptosis : Flow cytometry results indicated that the compound triggers apoptosis in cancer cells.
- Cell Cycle Arrest : The compound was shown to induce cell cycle arrest, preventing cancer cells from dividing.
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties. Studies assessed the impact on inflammatory markers such as IL-6 and TNF-α in mouse macrophages (RAW264.7). The findings suggest that treatment with this compound significantly reduces the expression of these cytokines.
The biological activity of this compound can be attributed to its interaction with key signaling pathways involved in cancer progression:
- Inhibition of AKT and ERK Pathways : Western blot analysis indicated that the compound inhibits both AKT and ERK signaling pathways, which are crucial for cell survival and proliferation.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Benzothiazole Substitution : The 4-fluoro group improves metabolic stability relative to methoxy or unsubstituted benzothiazoles .
Physicochemical Properties
Spectral Characteristics
- IR Spectroscopy : The target compound’s -SO₂N(CH₃)₂ group would exhibit ν(S=O) stretches near 1150–1300 cm⁻¹ and ν(N-H) at ~3300 cm⁻¹, similar to diethylsulfamoyl derivatives . Absence of C=O bands (as in triazole-thiones ) confirms successful benzamide formation.
- ¹H-NMR : The 4-fluoro-benzothiazole moiety would show a deshielded aromatic proton signal at δ 7.8–8.2 ppm, distinct from methoxy-substituted analogues (δ 3.8–4.0 ppm for -OCH₃) .
Thermal and Solubility Properties
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis requires precise control of temperature (typically 60–80°C), solvent choice (e.g., DMF or dichloromethane), and pH to avoid side reactions like hydrolysis of the sulfonamide group. Catalysts such as HATU or EDCI are often used to facilitate amide bond formation between the benzothiazole amine and benzoyl chloride intermediates. Purification via column chromatography or recrystallization ensures ≥95% purity, validated by HPLC .
Q. Which functional groups in this compound are critical for its biological activity, and how are they characterized?
- Methodological Answer : The dimethylsulfamoyl group enhances metabolic stability, while the 4-fluorobenzothiazole moiety improves target binding affinity. Characterization involves:
- FT-IR : Peaks at 1670 cm⁻¹ (C=O stretch of amide) and 1320 cm⁻¹ (S=O stretch of sulfonamide).
- NMR : δ 7.8–8.2 ppm (aromatic protons), δ 3.1 ppm (N,N-dimethyl protons).
- Mass Spectrometry : Molecular ion peak at m/z 435.5 (M+H⁺) .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer :
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30), retention time ~12.5 min.
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry .
Advanced Research Questions
Q. How does the fluorine substituent on the benzothiazole ring influence binding affinity in enzyme inhibition assays?
- Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., in kinases or proteases). Comparative studies with non-fluorinated analogs show a 3–5× increase in IC₅₀ values using fluorescence polarization assays. Molecular docking (AutoDock Vina) reveals stronger interactions with Tyr-123 in the ATP-binding pocket .
Q. What strategies are effective in resolving contradictory bioactivity data across cell lines?
- Methodological Answer :
- Dose-Response Variability : Use standardized MTT assays (24–72 hr exposure, 10–100 μM range) with triplicate measurements.
- Cell Line-Specific Factors : Check expression levels of target proteins (e.g., via Western blotting for EGFR or PI3K).
- Solubility Adjustments : Optimize DMSO concentration (<0.1%) or switch to PEG-400 to avoid precipitation artifacts .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for cancer vs. normal cells?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with methyl, methoxy, or nitro groups at the benzamide para-position.
- In Silico Screening : Use Schrödinger’s Glide to predict off-target binding (e.g., hERG channel).
- Selectivity Index (SI) : Calculate IC₅₀(normal cells)/IC₅₀(cancer cells); aim for SI >10 via iterative design .
Q. What mechanistic insights can be gained from studying metabolic stability in liver microsomes?
- Methodological Answer : Incubate the compound (1–10 μM) with human liver microsomes (0.5 mg/mL) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min. A half-life >60 min suggests CYP3A4/2D6 resistance. Co-administration with CYP inhibitors (e.g., ketoconazole) identifies major metabolic pathways .
Key Research Recommendations
- Prioritize molecular dynamics simulations to study conformational flexibility in aqueous vs. lipid environments.
- Use CRISPR-Cas9 knockout models to validate target engagement in disease-relevant pathways.
- Explore prodrug strategies for enhanced bioavailability, leveraging the sulfonamide’s derivatization potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
